Comparative Lipophilicity (LogP) and Steric Profile Against 6-Bromo Analog
The substitution of a chlorine atom (Cl) with a bromine atom (Br) at the 6-position of the pyridine ring in 5-methylpyridine-2-carbonitrile results in a significant increase in both molecular weight and calculated lipophilicity (LogP). This difference is critical for medicinal chemists optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as higher LogP values are generally associated with increased membrane permeability but can also lead to higher metabolic clearance and toxicity risks. The target compound offers a less lipophilic and sterically smaller alternative to its bromo analog, providing a distinct option in early-stage lead optimization [1].
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | LogP: 1.67; MW: 152.58 g/mol [1] |
| Comparator Or Baseline | 6-Bromo-5-methylpyridine-2-carbonitrile (CAS 450844-27-6): LogP: 2.02; MW: 197.03 g/mol [2][3] |
| Quantified Difference | LogP increase of +0.35 units; MW increase of +44.45 g/mol (29.1% heavier). |
| Conditions | Calculated LogP values derived from molecular structure (in silico). |
Why This Matters
This quantified difference in lipophilicity and molecular weight provides a clear, data-driven rationale for selecting the chloro analog over the bromo analog when a less lipophilic, lower molecular weight lead candidate is desired for improved drug-likeness.
- [1] Molbase. (n.d.). 6-Chloro-5-methylpyridine-2-carbonitrile (CAS 875293-89-3) Product Page. View Source
- [2] Molbase. (n.d.). 6-Bromo-5-methylpyridine-2-carbonitrile (CAS 450844-27-6) Product Page. View Source
- [3] GLPBIO. (n.d.). 6-Bromo-5-methylpyridine-2-carbonitrile (CAS 450844-27-6) Product Page. View Source
